2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-methylaniline, which is then subjected to a series of reactions including diazotization, reduction, and cyclization to form the desired isoindole dione structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound shares a similar chloro-substituted phenyl ring but has a different core structure.
2-Chloro-6-methylphenyl isocyanate: Another related compound with a similar phenyl ring but different functional groups
Uniqueness
2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for applications that require specific interactions with molecular targets .
Properties
Molecular Formula |
C16H12ClNO2 |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(2-chloro-6-methylphenyl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-9-6-7-11-12(8-9)16(20)18(15(11)19)14-10(2)4-3-5-13(14)17/h3-8H,1-2H3 |
InChI Key |
OVDCTQJDAISXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC=C3Cl)C |
Origin of Product |
United States |
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